

Technical Support Center: Optimizing Signal-to-Noise with Atto 390 Conjugates

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Compound of Interest

Compound Name: Atto 390 NHS ester

Cat. No.: B12055625

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in experiments utilizing Atto 390 conjugates.

Understanding Atto 390

Atto 390 is a fluorescent label with a coumarin structure, known for its high fluorescence quantum yield, large Stokes shift, and good photostability.^{[1][2]} These characteristics make it a valuable tool for various life science applications, including immunofluorescence, flow cytometry, and high-resolution microscopy.^{[1][3]} Atto 390 is moderately hydrophilic and can be efficiently excited in the range of 360-410 nm.^[2]

Spectral and Photophysical Properties of Atto 390

For optimal performance, it is crucial to use the appropriate instrument settings that align with the spectral properties of Atto 390.

Property	Value	Reference
Excitation Maximum (λ_{ex})	390 nm	
Emission Maximum (λ_{em})	475 nm	
Extinction Coefficient (ϵ_{max})	$2.4 \times 10^4 \text{ M}^{-1} \text{ cm}^{-1}$	
Fluorescence Quantum Yield (Φ_f)	0.90	
Fluorescence Lifetime (τ_{fl})	5.0 ns	
Recommended Laser Line	365 nm or 405 nm	
Common Filter Set	450/50 nm	

Frequently Asked Questions (FAQs)

Q1: What are the key features of Atto 390?

Atto 390 is a novel fluorescent label with a coumarin structure. Its main characteristics include a high fluorescence quantum yield, a large Stokes shift, good photostability, and a low molecular weight. It is also moderately hydrophilic.

Q2: How should I store Atto 390 conjugates?

Atto 390 conjugates should generally be stored under the same conditions as the unlabeled protein. For short-term storage in solution at 4°C, 2 mM sodium azide can be added as a preservative. For long-term storage, it is recommended to divide the conjugate solution into small aliquots and freeze them at -20°C to avoid repeated freeze-thaw cycles. Always protect the dye conjugates from light.

Q3: What solvents are suitable for dissolving Atto 390?

Atto 390 is soluble in polar solvents such as dimethylformamide (DMF), dimethylsulfoxide (DMSO), or acetonitrile. However, reactive forms like NHS-esters and maleimides should be protected from solvents containing hydroxyl groups, like water and ethanol.

Troubleshooting Guide: Improving Signal-to-Noise Ratio

A low signal-to-noise ratio can be caused by either a weak specific signal or high background fluorescence. The following sections provide specific troubleshooting advice for experiments using Atto 390 conjugates.

Issue 1: High Background or Non-Specific Staining

High background fluorescence can obscure the specific signal, making data interpretation difficult.

Possible Causes and Solutions:

- **Unbound Fluorophore:** The presence of unconjugated Atto 390 dye can lead to a high background signal.
 - **Solution:** Ensure the conjugate is properly purified to remove any free dye. Common purification methods include size exclusion chromatography (e.g., gel filtration), dialysis, and spin columns.
- **Antibody Concentration Too High:** Using an excessive concentration of the primary or secondary antibody can lead to non-specific binding.
 - **Solution:** Perform a titration of your primary and Atto 390-conjugated secondary antibodies to determine the optimal concentration that provides a strong signal with minimal background.
- **Inadequate Blocking:** Insufficient blocking can result in non-specific binding of antibodies to the sample.
 - **Solution:** Increase the blocking incubation time and consider trying different blocking agents. A common starting point is 10% normal serum from the species of the secondary antibody for one hour. For multiplex immunofluorescence, using IgG-free BSA or fish gelatin can help avoid cross-reactivity.

- **Sample Autofluorescence:** Some tissues and cells naturally fluoresce, which can contribute to background noise, particularly in the blue and green spectral regions.
 - **Solution:** Include an unstained control to assess the level of autofluorescence. If autofluorescence is high in the blue region, consider using a fluorophore that emits in the red or far-red spectrum.
- **Hydrophobic and Ionic Interactions:** Non-specific binding can be mediated by hydrophobic or ionic forces.
 - **Solution:** Adding a mild, non-ionic detergent like Tween 20 to incubation and wash buffers can help reduce non-specific hydrophobic interactions.

Issue 2: Weak or No Signal

A faint or absent signal can be due to a variety of factors, from suboptimal experimental conditions to issues with the reagents themselves.

Possible Causes and Solutions:

- **Suboptimal Antibody Concentration:** The concentration of the primary or secondary antibody may be too low.
 - **Solution:** Titrate the antibodies to find the optimal concentration.
- **Incorrect Filter/Microscope Settings:** The excitation and emission settings on the microscope may not be optimal for Atto 390.
 - **Solution:** Ensure that the excitation and emission filters are appropriate for Atto 390's spectral properties (Excitation max: 390 nm, Emission max: ~479 nm). A common filter set is 450/50 nm.
- **Photobleaching:** Exposure to excitation light can cause the fluorophore to fade. Although Atto 390 has good photostability, prolonged exposure can still lead to signal loss.
 - **Solution:** Minimize the sample's exposure to light. Use neutral-density filters to reduce illumination intensity, and consider using an antifade mounting medium for fixed cells.

- Inefficient Labeling (Degree of Substitution - DOS): A low degree of substitution on the antibody can result in a weak signal. Conversely, over-labeling can lead to fluorescence quenching.
 - Solution: When preparing your own conjugates, optimize the dye-to-protein molar ratio. For antibodies, a starting point is often a 10- to 20-fold molar excess of the dye during conjugation. A final DOS of 2-10 is typically recommended for most antibodies.

Experimental Protocols

General Immunofluorescence Staining Protocol with Atto 390-Conjugated Secondary Antibody

This protocol provides a general workflow for immunofluorescence staining. Optimization of antibody concentrations, incubation times, and wash steps may be necessary for specific applications.

- Sample Preparation: Prepare cells or tissue sections according to standard protocols for fixation and permeabilization.
- Blocking: Block non-specific binding sites by incubating the sample in a suitable blocking buffer (e.g., PBS with 1-5% BSA and 0.1% Triton X-100, or 10% normal serum from the secondary antibody host species) for 1 hour at room temperature.
- Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the blocking buffer. Incubate the sample with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
- Washing: Wash the sample three times for 5 minutes each with a wash buffer (e.g., PBS with 0.1% Tween 20) to remove unbound primary antibody.
- Secondary Antibody Incubation: Dilute the Atto 390-conjugated secondary antibody to its optimal concentration in the blocking buffer. Protect from light from this step onwards. Incubate the sample with the secondary antibody solution for 1 hour at room temperature.
- Washing: Wash the sample three times for 5 minutes each with the wash buffer.

- Counterstaining (Optional): If desired, counterstain nuclei with a suitable dye (e.g., DAPI).
- Mounting: Mount the sample using an antifade mounting medium.
- Imaging: Visualize the sample using a fluorescence microscope equipped with appropriate filters for Atto 390 (e.g., excitation around 390 nm and emission around 479 nm).

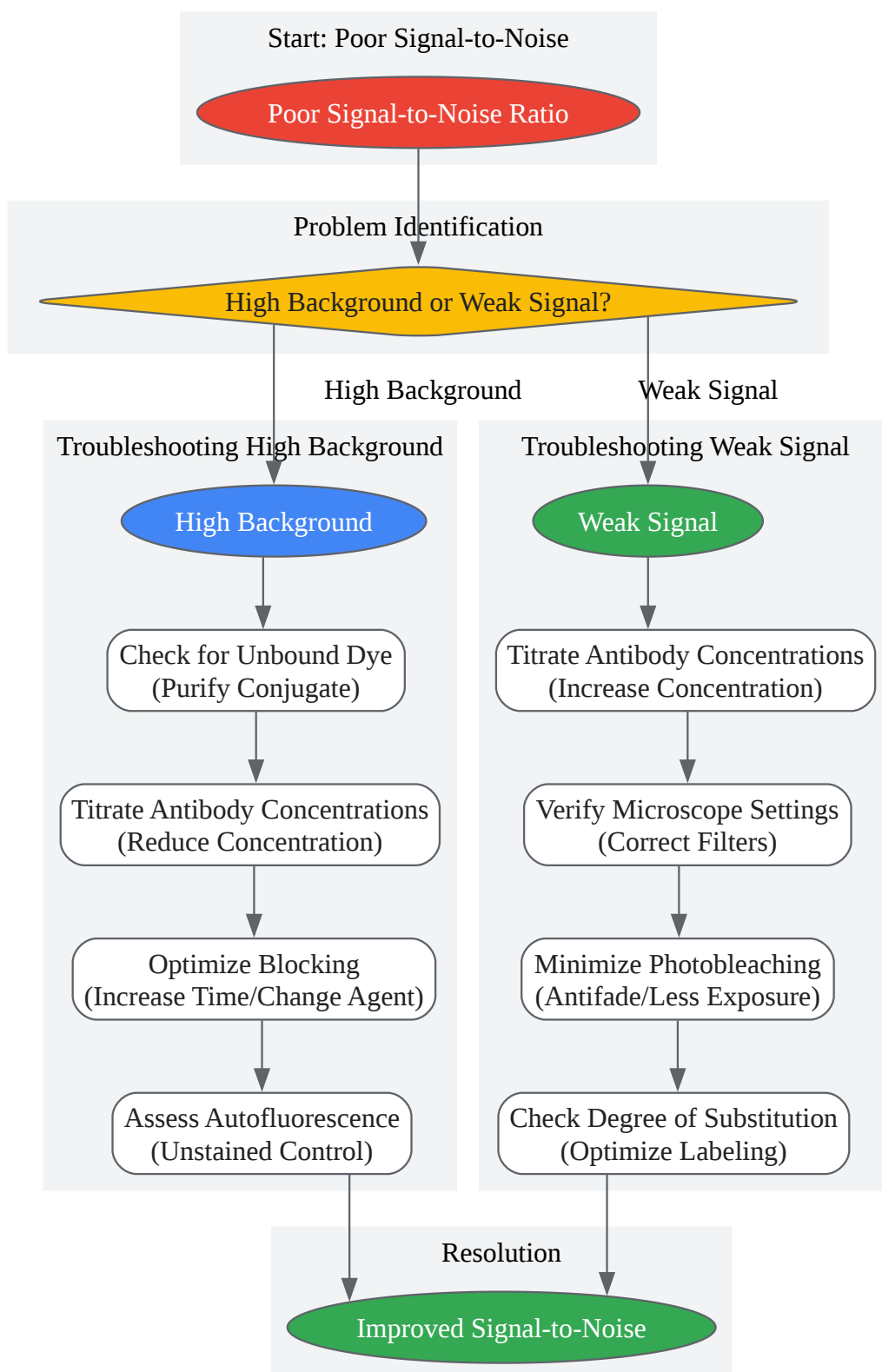
Atto 390 NHS-Ester Antibody Conjugation Protocol

For researchers preparing their own Atto 390 conjugates, the following is a general protocol for labeling antibodies with **Atto 390 NHS ester**.

Parameter	Recommendation	Reference
Protein Concentration	2 mg/mL	
Labeling Buffer	0.1 M sodium bicarbonate, pH 8.3	
Dye-to-Protein Molar Ratio	Start with a 4:1 to 15:1 molar excess for antibodies	
Reaction Time	30-60 minutes at room temperature	
Purification	Gel permeation chromatography (e.g., Sephadex G-25)	

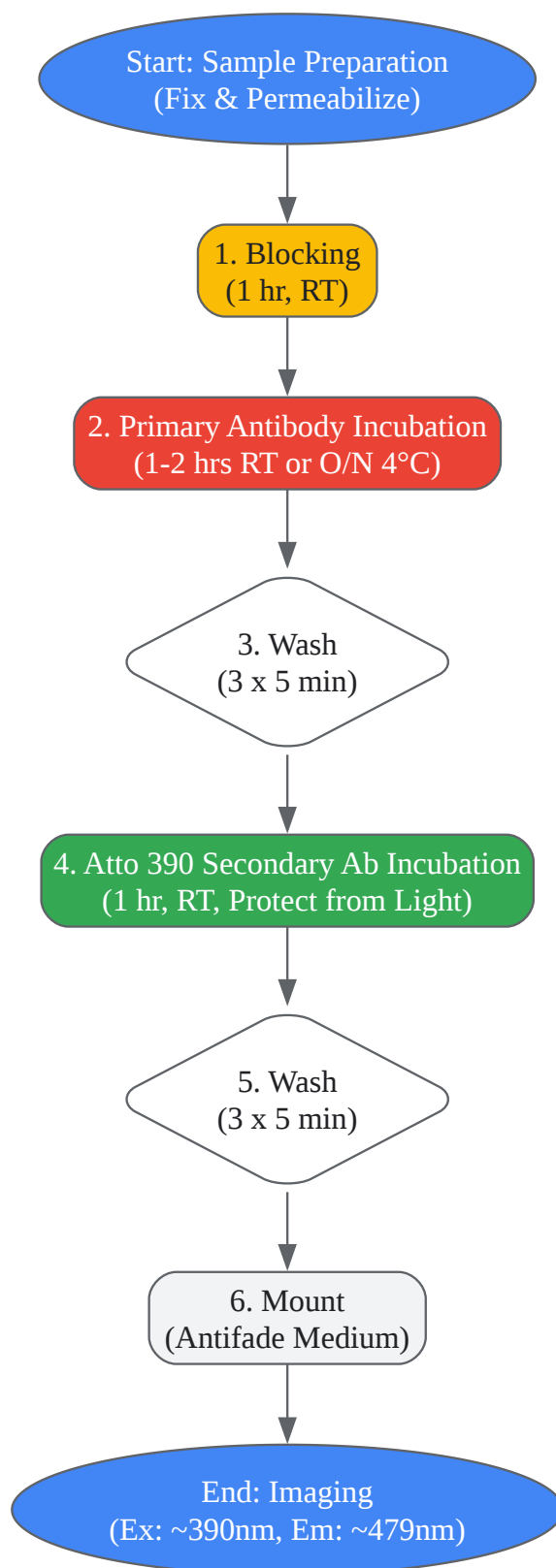
Note: The optimal dye-to-protein ratio will vary depending on the specific antibody and should be determined empirically.

Visualizations



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Caption: Troubleshooting workflow for improving signal-to-noise with Atto 390 conjugates.



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Caption: Key steps in a general immunofluorescence workflow using Atto 390 conjugates.

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